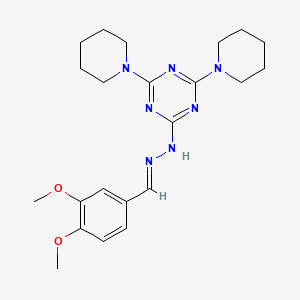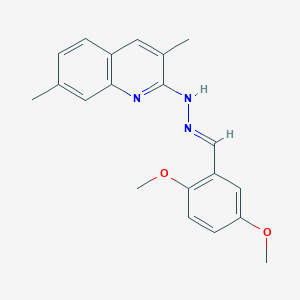![molecular formula C15H25NO B3867248 N-[3-(3,4-dimethylphenoxy)propyl]butan-1-amine](/img/structure/B3867248.png)
N-[3-(3,4-dimethylphenoxy)propyl]butan-1-amine
Overview
Description
N-[3-(3,4-dimethylphenoxy)propyl]butan-1-amine is an organic compound that belongs to the class of amines This compound features a butan-1-amine backbone with a 3-(3,4-dimethylphenoxy)propyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethylphenoxy)propyl]butan-1-amine typically involves the following steps:
Preparation of 3-(3,4-dimethylphenoxy)propyl bromide: This intermediate can be synthesized by reacting 3,4-dimethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Nucleophilic Substitution Reaction: The 3-(3,4-dimethylphenoxy)propyl bromide is then reacted with butan-1-amine under nucleophilic substitution conditions to yield this compound. This reaction is typically carried out in an organic solvent such as ethanol or acetonitrile, with heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethylphenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(3,4-dimethylphenoxy)propyl]butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine
- N-[3-(3,4-dimethoxyphenoxy)propyl]butan-1-amine
- N-[3-(3,4-dimethylphenoxy)propyl]pentan-1-amine
Uniqueness
N-[3-(3,4-dimethylphenoxy)propyl]butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-[3-(3,4-dimethylphenoxy)propyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-9-16-10-6-11-17-15-8-7-13(2)14(3)12-15/h7-8,12,16H,4-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIKGRZGPUBLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B3867166.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B3867174.png)
![N-[(Z)-(4-ethoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3867187.png)

![N-(3-CHLOROPHENYL)-N-({N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B3867204.png)
![N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3867208.png)

![2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3867225.png)
![2,2'-oxybis[N-(4-acetylphenyl)benzamide]](/img/structure/B3867242.png)
![(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3867257.png)

![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B3867267.png)

